3d–4f heterometallic complexes by the reduction of transition metal carbonyls with bulky LnII amidinates†

Dalton Transactions Pub Date: 2020-05-12 DOI: 10.1039/D0DT01271H

Abstract

The redox chemistry between divalent lanthanide complexes bearing bulky amidinate ligands has been studied with 3d transition metal carbonyl complexes (iron and cobalt). The reaction of [(DippForm)2SmII(thf)2] (DippForm = N,N′-bis(2,6-diisopropylphenyl)formamidinate) with [Co2(CO)8] resulted in the formation of a tetranuclear Sm–Co complex, [{(DippForm)2SmIII(thf)}2{(μ-CO)2Co(CO)2}2]. The product of the reaction of [(DippForm)2YbII(thf)2] and [Co2(CO)8] gives the dinuclear Yb–Co complex [{(DippForm)2YbIII(thf)}{(μ-CO)Co(CO)3}] in toluene. The reaction of [(DippForm)2SmII(thf)2] was also carried with the neighbouring group 8 carbonyl complexes [Fe2(CO)9] and [Fe3(CO)12], resulting in a pentanuclear SmIII–Fe complex, [{(DippForm)2SmIII}2{(μ3-CO)2Fe3(CO)9}], featuring a triangular iron carbonyl cluster core.

Graphical abstract: 3d–4f heterometallic complexes by the reduction of transition metal carbonyls with bulky LnII amidinates
3d–4f heterometallic complexes by the reduction of transition metal carbonyls with bulky LnII amidinates†
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